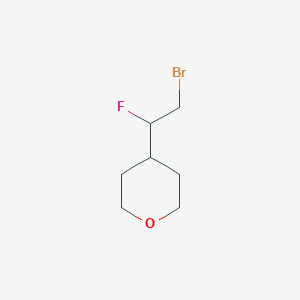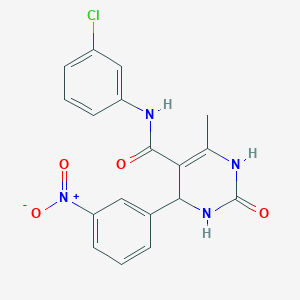
N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C18H15ClN4O4 and its molecular weight is 386.79. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal Applications
This compound has been evaluated for its potential as an antifungal agent. The molecular structure, which includes a pyrimidine ring, is similar to that of azole-based antifungal drugs. These drugs work by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes . The presence of the nitrophenyl group may enhance the compound’s antifungal properties by affecting membrane fluidity and enzyme activity .
Antioxidant Properties
The compound’s antioxidant capabilities are of interest due to the presence of a nitrophenyl group. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. Research applications could explore the efficacy of this compound in preventing oxidative stress-related diseases .
Antitubercular Activity
Given the structural similarity to known antitubercular agents, this compound could be investigated for its effectiveness against tuberculosis. The chlorophenyl group, in particular, might interact with bacterial enzymes, disrupting their function and inhibiting the growth of Mycobacterium tuberculosis .
Click Chemistry Synthesis
The compound could be used in click chemistry applications to create new molecules with potential biological activities. Click chemistry is a field of chemical synthesis characterized by high-yielding reactions, and this compound could serve as a precursor in the synthesis of 1,2,3-triazoles .
Computational Study for Drug Development
In silico computational studies could utilize this compound as a model to understand the binding affinity and interactions with biological targets. Such studies are essential in the early stages of drug development to predict the biological activity and optimize the structure for better efficacy .
Ergosterol Synthesis Inhibition
Research could focus on the compound’s ability to inhibit ergosterol synthesis, a pathway critical for fungal growth. By binding to the active site of cytochrome P450 lanosterol 14α-demethylase, it could retard fungal growth, making it a candidate for developing new antifungal drugs .
Membrane Fluidity and Enzyme Activity
The compound’s impact on membrane fluidity and membrane-associated enzyme activity could be another research application. These properties are vital for the proper functioning of cells, and any compound that can modulate these aspects could have therapeutic applications .
Resistance Mechanism Studies
Given the rise in pathogen resistance to current antifungal treatments, this compound could be studied to understand resistance mechanisms. It could help in designing drugs that are less likely to encounter resistance or in developing strategies to overcome existing resistance .
properties
IUPAC Name |
N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-6-3-5-12(19)9-13)16(22-18(25)20-10)11-4-2-7-14(8-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWSNSCHFYLBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


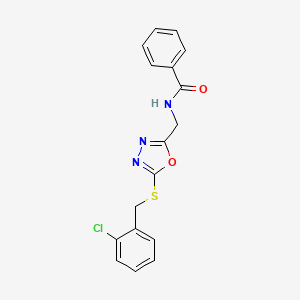
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-2-(2-nitro-phenoxy)-acetamide](/img/structure/B2604783.png)
![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2604784.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2604785.png)
![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2604787.png)
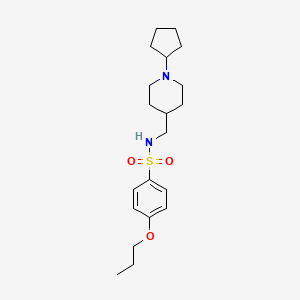
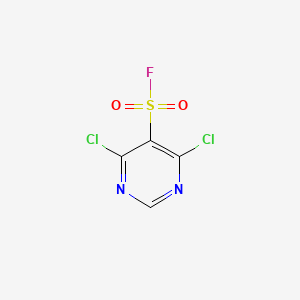
![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2604792.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2604793.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2604796.png)

![2-Methyl-6-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]pyrazine](/img/structure/B2604799.png)
